molecular formula C8H4F6O B3136959 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 42908-82-7

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B3136959
CAS No.: 42908-82-7
M. Wt: 230.11 g/mol
InChI Key: ACUIYXQIANMNHW-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene (CAS 42908-82-7) is a high-value aromatic compound featuring both trifluoromethoxy and trifluoromethyl substituents. Its significant research utility stems from the unique properties imparted by these fluorinated moieties. The trifluoromethoxy (OCF₃) group is a "super-halogen" known for its strong electron-withdrawing inductive effect and exceptional lipophilicity (Hansch parameter π = 1.04), which is significantly higher than a CF₃ group (π = 0.88) or OCH₃ group (π = -0.02) . This high lipophilicity can dramatically improve the bioavailability and membrane permeability of core structures, making it a critical functional group in the design of agrochemicals and pharmaceuticals . A key conformational feature of the aryl trifluoromethyl ether is that the O–CF₃ bond is typically orthogonal to the plane of the aromatic ring . This unique spatial orientation, dictated by the minimization of electronic repulsions and a low electron density on the oxygen's p-orbitals, is suspected to be crucial in the interaction between trifluoromethoxylated substrates and their biological receptors . Researchers utilize this compound and its derivatives as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel therapeutic agents and in materials science . The compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIYXQIANMNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242430
Record name 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42908-82-7
Record name 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42908-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide in the presence of radical initiators . Another approach involves the palladium-catalyzed decarboxylative allylic alkylation of trifluoromethoxy allyl enol carbonates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and trifluoromethoxy groups influence the reactivity and regioselectivity of the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of electron-withdrawing trifluoromethyl groups may affect the reaction conditions and outcomes.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism by which 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl and trifluoromethoxy groups. These groups can influence the compound’s reactivity, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in pharmaceuticals or interacting with other components in materials science .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene with structurally related compounds, emphasizing substituent effects and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Applications/Properties Reference
1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene –OCF₃ (1), –CF₃ (3) C₈H₄F₆O 278.11 Not provided Agrochemical intermediates, electronics Inferred
1-Fluoro-3-(trifluoromethyl)benzene –F (1), –CF₃ (3) C₇H₄F₄ 176.10 401-80-9 Solvent, fluorinated drug intermediates
1-Bromo-3-(trifluoromethoxy)benzene –Br (1), –OCF₃ (3) C₇H₄BrF₃O 241.00 04587-32 Suzuki coupling precursor
1-Methyl-3-(trifluoromethoxy)benzene –CH₃ (1), –OCF₃ (3) C₈H₇F₃O 192.14 Not provided Solvent, polymer synthesis
1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene –CH₂Cl (1), –O–C₆H₄–CF₃ (2) C₁₄H₁₀ClF₃O 298.68 478032-57-4 Antimicrobial agent precursor
1-Isocyanato-3-(trifluoromethyl)benzene –NCO (1), –CF₃ (3) C₈H₄F₃NO 217.12 52794-59-9 Polyurethane crosslinker

Key Observations :

  • Electronic Effects: The dual –OCF₃ and –CF₃ groups in the target compound create a stronger electron-deficient aromatic system compared to mono-substituted analogues (e.g., 1-fluoro-3-(trifluoromethyl)benzene). This enhances its stability in electrophilic substitution reactions and utility in charge-transfer materials .
  • This contrasts with smaller substituents like –CH₃, which allow higher regioselectivity in functionalization .

Biological Activity

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene, a compound characterized by the presence of multiple fluorinated groups, has garnered attention in recent years for its potential biological activities. The unique electronic properties imparted by the trifluoromethoxy and trifluoromethyl substituents can significantly influence the compound's interaction with biological systems.

The molecular structure of 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene includes:

  • Trifluoromethoxy group (-O-CF₃) : This electronegative group enhances lipophilicity and can affect the compound's solubility and permeability.
  • Trifluoromethyl group (-CF₃) : Known for its strong electron-withdrawing properties, this group can modulate biological activity by altering the compound's reactivity and interaction with biomolecules.

The biological activity of 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of electronegative fluorine atoms can influence binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can inhibit the growth of various bacterial strains more effectively than their non-fluorinated counterparts .
  • Anti-cancer Properties : In a study examining a series of fluorinated compounds, it was found that the incorporation of trifluoromethyl groups improved cytotoxicity against cancer cell lines. Specifically, compounds similar to 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene demonstrated significant inhibition of tumor cell proliferation .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it was observed that fluorinated compounds could effectively inhibit reverse transcriptase, a key enzyme in viral replication, making them potential candidates for antiviral drug development .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
Anti-cancerCytotoxicity against cancer cells
Enzyme InhibitionInhibition of reverse transcriptase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing trifluoromethoxy and trifluoromethyl groups onto aromatic systems?

  • Methodology : The compound is typically synthesized via nitration of a benzene derivative followed by substitution reactions. For example, nitration of 3-(trifluoromethoxy)benzene under strongly acidic conditions (H₂SO₄/HNO₃) at 0–5°C achieves regioselective nitro group placement. Subsequent chloropropyl or bromomethyl group introduction via nucleophilic substitution (e.g., using N-bromosuccinimide or AlCl₃ catalysis) requires precise temperature control (40–60°C) and inert atmospheres to minimize side reactions .
  • Key Considerations : Yield optimization depends on stoichiometry of fluorinating agents (e.g., SF₄ or HF-pyridine) and reaction time. Purity is verified via GC-MS or HPLC with fluorinated column phases .

Q. How can researchers confirm the regioselectivity of substituents in 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene derivatives?

  • Analytical Approach : X-ray crystallography is the gold standard for structural confirmation. For rapid screening, ¹⁹F NMR spectroscopy distinguishes trifluoromethoxy (-OCF₃, δ ~55–60 ppm) and trifluoromethyl (-CF₃, δ ~-60 ppm) groups. IR spectroscopy further validates functional groups via C-F stretches (1000–1300 cm⁻¹) .
  • Case Study : In 1-(bromomethyl)-3-(trifluoromethyl)benzene, coupling constants in ¹H NMR (e.g., J = 8 Hz for aromatic protons) confirm meta-substitution patterns .

Q. What are the common impurities in fluorinated benzene derivatives, and how are they mitigated?

  • Impurity Profile : Common byproducts include ortho/para isomers from incomplete regiocontrol and hydrolyzed intermediates (e.g., -OH instead of -OCF₃).
  • Mitigation Strategies : Use of directing groups (e.g., -NO₂) during synthesis improves regioselectivity. Post-reaction purification via fractional distillation or preparative HPLC with C18 columns effectively isolates the target compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 2
1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene

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